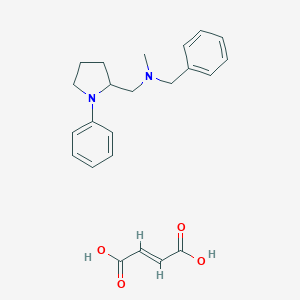
ATPγS-Tetralithiumsalz
Übersicht
Beschreibung
Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, also known as ATP-gamma-S, is a substrate and inhibitor of ATP-dependent enzyme systems . It has a molecular weight of 547.1 Da . It is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors .
Synthesis Analysis
This compound is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase . It is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis
The molecular formula of this compound is C10H12Li4N5O12P3S . The InChI representation of the molecule isInChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (25-10)1-24-28 (18,19)26-29 (20,21)27-30 (22,23)31;;;;/h2-4,6-7,10,16-17H,1H2, (H,18,19) (H,20,21) (H2,11,12,13) (H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 . Chemical Reactions Analysis
This compound is hydrolyzed very slowly by phosphatases and most ATPases . It has been used to identify kinase substrates and has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs .Physical and Chemical Properties Analysis
The compound has a molecular weight of 547.1 g/mol . It is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase and is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Wissenschaftliche Forschungsanwendungen
P2-Purinozeptor-Agonist
ATPγS-Tetralithiumsalz ist ein P2-Purinozeptor-Agonist . P2-Rezeptoren sind eine Klasse von Purinozeptoren, G-Protein-gekoppelten Rezeptoren, die durch ATP stimuliert werden. Sie spielen eine bedeutende Rolle in neurologischen Prozessen, Herz-Kreislauf- und Atmungssystemen sowie in der Immunantwort .
Nicht-hydrolysierbares ATP-Analog
This compound ist ein nicht-hydrolysierbares Analogon von ATP . Dies bedeutet, dass es die Wirkungen von ATP nachahmen kann, aber gegenüber enzymatischem Abbau resistent ist, was es in biologischen Studien nützlich macht, bei denen der schnelle Abbau von ATP die Interpretation der Ergebnisse erschweren kann .
Nukleotidhydrolyse
Adenosin 5’-O-(3-Thio)triphosphat (ATPγS) ist ein Substrat für die Nukleotidhydrolyse . Dies bedeutet, dass es an Reaktionen teilnehmen kann, bei denen ein Nukleotid in seine Bestandteile zerlegt wird, ein Prozess, der für viele biologische Prozesse von grundlegender Bedeutung ist .
RNA-Entwindung
ATPγS ist an RNA-Entwindungsaktivitäten des eukaryotischen Translationsinitiationsfaktors eIF4A beteiligt . Dieser Prozess ist entscheidend für die Initiation der Proteinsynthese in eukaryotischen Zellen .
Strukturstudien
ATPγS wurde in Strukturstudien von Protein-DNA-Interaktionen verwendet. Zum Beispiel wurde es in einer Studie verwendet, die die Struktur von RecA-Protein-DNA-Filamenten untersuchte
Wirkmechanismus
Target of Action
ATPgammaS tetralithium salt, also known as Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, is a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors . These receptors are part of the P2Y receptor family, which consists of 8 human subtypes .
Mode of Action
ATPgammaS tetralithium salt interacts with its targets, the P2Y2 and P2Y11 receptors, by mimicking the action of ATP . It is a nonhydrolyzable analog of ATP , meaning it resists breakdown and thus can have a prolonged effect on its target receptors.
Biochemical Pathways
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can influence various biochemical pathways. These receptors are known to control levels of extracellular nucleotides and nucleosides, and intracellular signaling pathways . .
Pharmacokinetics
It is known to be soluble in water up to 50 mm , which could influence its bioavailability.
Result of Action
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can lead to various molecular and cellular effects. For instance, it has been shown to enhance intrinsic fluorescence and induce aggregation, which increases the activity of spinach Rubisco activase . It also attenuates inflammatory response with decreased accumulation of cells and proteins in bronchoalveolar lavage and reduces neutrophil infiltration and extravasation of Evans blue albumin dye into lung tissue .
Action Environment
Given that it is a nonhydrolyzable analog of atp , it may be more resistant to degradation in various environments compared to ATP
Safety and Hazards
The compound is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving out of the dangerous area, washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and never giving anything by mouth to an unconscious person .
Zukünftige Richtungen
The compound offers potential applications in studying enzymatic reactions and nucleotide chemistry. It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A .
Biochemische Analyse
Biochemical Properties
ATPgammaS Tetralithium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor elF4A .
Cellular Effects
ATPgammaS Tetralithium Salt has profound effects on various types of cells and cellular processes. For example, in TEA3A1 cells, ATPgammaS Tetralithium Salt increased Ca 2+ influx in a dose-dependent manner .
Molecular Mechanism
ATPgammaS Tetralithium Salt exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it unwinds 17 base pairs of DNA by 11.5 degrees/base pair in the presence of adenosine 5’-O- (3-thiotriphosphate) .
Temporal Effects in Laboratory Settings
The effects of ATPgammaS Tetralithium Salt change over time in laboratory settings. It has a high degree of stability and shows long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ATPgammaS Tetralithium Salt vary with different dosages in animal models. High doses may lead to toxic or adverse effects .
Metabolic Pathways
ATPgammaS Tetralithium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
ATPgammaS Tetralithium Salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of ATPgammaS Tetralithium Salt and its effects on its activity or function are crucial. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "1. Design of the Synthesis Pathway": "The synthesis of Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt can be achieved through a multi-step process involving the reaction of adenosine with phosphorothioic acid and lithium hydroxide.", "2. Starting Materials": [ "Adenosine", "Phosphorothioic acid", "Lithium hydroxide", "Tetra-n-butylammonium hexafluorophosphate", "Diisopropylcarbodiimide", "Tetralithium salt" ], "3. Reaction": [ "Step 1: Adenosine is reacted with phosphorothioic acid and diisopropylcarbodiimide in the presence of tetra-n-butylammonium hexafluorophosphate as a coupling agent to form Adenosine 5'-O-phosphorothioate.", "Step 2: The Adenosine 5'-O-phosphorothioate is then treated with lithium hydroxide to form Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid.", "Step 3: The final product is obtained by treating Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid with tetralithium salt." ] } | |
CAS-Nummer |
93839-89-5 |
Molekularformel |
C10H16LiN5O12P3S |
Molekulargewicht |
530.2 g/mol |
IUPAC-Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
KRAIEIOBHFWLAU-MCDZGGTQSA-N |
Isomerische SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Kanonische SMILES |
[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Aussehen |
Assay:≥90%A crystalline solid |
| 93839-89-5 | |
Piktogramme |
Irritant |
Synonyme |
(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide an example of how ATPγS affects a specific protein's activity?
A1: ATPγS inhibits the ATPase activity of the Escherichia coli RecA protein, essential for DNA repair and recombination []. This inhibition is time-dependent, suggesting a two-step binding mechanism involving an initial rapid binding followed by a slower isomerization to a higher-affinity state [].
Q2: Does ATPγS always act as an inhibitor?
A2: Not necessarily. ATPγS can activate certain proteins. For example, it stimulates both prostaglandin E2 production and Ca2+ influx in rat thymic epithelial cells by activating phospholipase A2 [].
Q3: How does ATPγS affect HIV-1 virions?
A3: Research suggests that ATPγS disrupts the structural integrity of the HIV-1 virion core, impacting its infectivity []. This effect is attributed to the disruption of virion-associated Hsp70's catalytic activity, highlighting a potential role of Hsp70 in maintaining virion core stability [].
Q4: What is the molecular formula and weight of ATPγS?
A4: The molecular formula of ATPγS is C10H12N5O13P3S • 4Li. The molecular weight is 589.1 g/mol.
Q5: Is ATPγS stable in all experimental conditions?
A5: While ATPγS is considered a relatively stable ATP analogue, its stability can be influenced by factors like pH, temperature, and the presence of divalent cations. Researchers should optimize experimental conditions to minimize potential hydrolysis.
Q6: Can ATPγS be used to study the kinetics of enzymatic reactions?
A6: Yes, ATPγS can be a valuable tool for studying enzymatic mechanisms. The fact that it can be hydrolyzed by some enzymes, albeit slowly, allows researchers to investigate individual steps in reaction pathways []. This is particularly useful for identifying rate-limiting steps, as demonstrated in studies on the RecA protein [].
Q7: Has computational chemistry been used to study ATPγS?
A7: While the provided research doesn't explicitly mention computational studies on ATPγS, such techniques can be valuable for exploring its binding interactions with target proteins and understanding the structural basis of its activity.
Q8: How do structural modifications to the ATPγS molecule affect its activity?
A8: Modifying the structure of ATPγS can significantly impact its binding affinity and biological activity. For example, replacing the oxygen atom in the gamma-phosphate group with sulfur alters its hydrolysis rate and can influence its interaction with specific enzymes [].
Q9: How can the stability of ATPγS be improved for experimental or therapeutic applications?
A9: Strategies to improve ATPγS stability might include optimizing storage conditions, using appropriate buffers, or developing novel formulations that protect the molecule from degradation.
Q10: Are there specific safety regulations for handling ATPγS?
A10: Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when handling ATPγS. While not inherently dangerous, like many laboratory reagents, it should be handled with care.
Q11: Can you give an example of an in vitro assay where ATPγS has been used effectively?
A11: ATPγS has been used in fluorescence anisotropy assays to study the binding of the adeno-associated virus Rep40 helicase to DNA []. The results showed that ATPγS was required for the cooperative binding of the helicase to DNA, highlighting the coupling between nucleotide binding and DNA binding [].
Q12: Are there examples of in vivo studies using ATPγS?
A12: Yes, one study demonstrated that ATPγS administration in a murine model of acute lung injury attenuated inflammatory responses and reduced pulmonary edema []. These findings suggest a potential protective role of purinergic receptor stimulation in this condition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


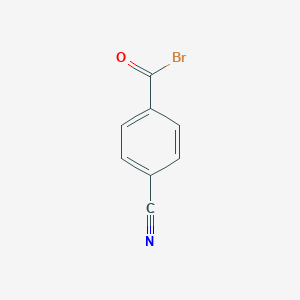
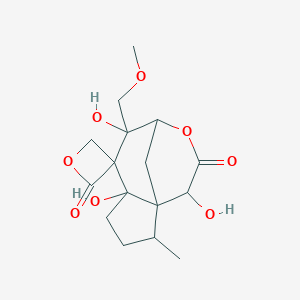
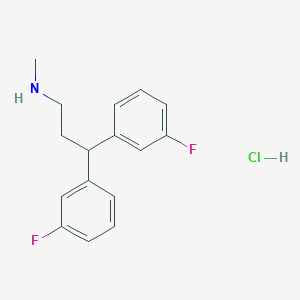

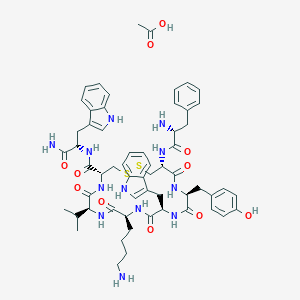
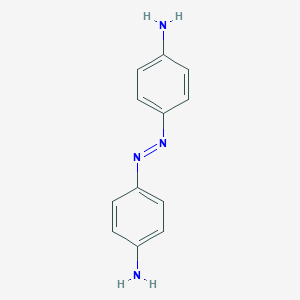
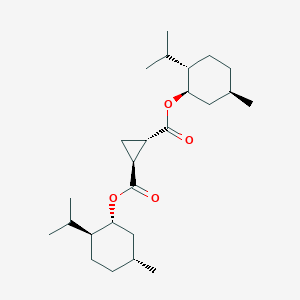
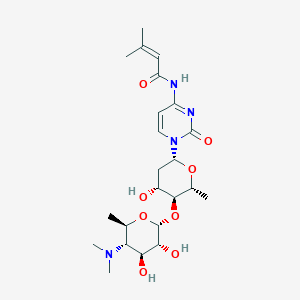
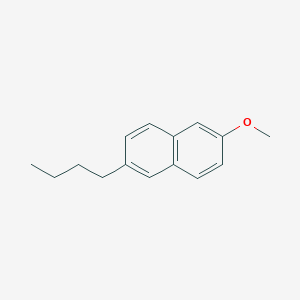
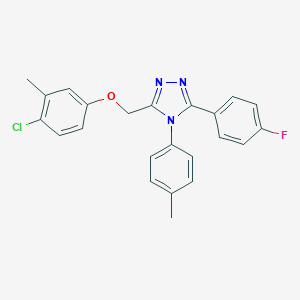
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
